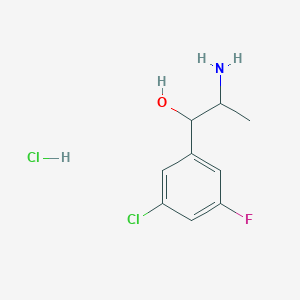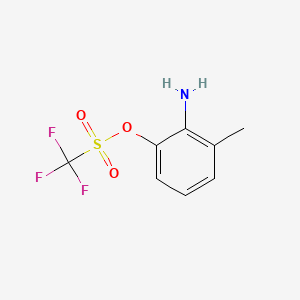
((3-(Bromomethyl)cyclobutoxy)methyl)benzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ((3-(Bromomethyl)cyclobutoxy)methyl)benzene involves the introduction of a bromomethyl group onto a benzene ring. While specific synthetic routes may vary, one common method is the bromination of the corresponding methylbenzene (toluene) followed by cyclization with a cyclobutanol derivative. Detailed synthetic procedures and reaction conditions can be found in relevant literature .
Molecular Structure Analysis
Applications De Recherche Scientifique
Synthesis and Organic Chemistry
Synthesis of Biologically Active Compounds : The molecule has been used in the synthesis of natural products such as 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol. This synthesis demonstrates the molecule's utility in creating complex, biologically active structures (Akbaba et al., 2010).
Photobromination in Organic Synthesis : Studies have investigated the photobromination of side-chain methyl groups on arenes, demonstrating the molecule's role in creating brominated compounds, which are important intermediates in organic synthesis (Futamura & Zong, 1992).
Structural Analysis in Chemistry : The molecule has been used in X-ray structure determinations to understand interactions like C–H···Br and C–Br···π in bromomethyl-substituted benzenes, aiding in the understanding of molecular packing and structure (Jones, Kuś, & Dix, 2012).
Development of New Heterocyclic Systems : Research has shown its application in the creation of new heterocyclic systems, like in the synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines, indicating its utility in developing new chemical frameworks (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).
Material Science and Physical Chemistry
Study of Bromomethyl-substituted Compounds : Investigations have been carried out on the properties of bromomethyl-substituted benzene derivatives, emphasizing their role in material science and physical chemistry (Made & Made, 1993).
Electrochemical Applications : Research on the electrochemical reduction of 1,2-bis(bromomethyl)benzene in the presence of naphthoquinone derivatives for Diels-Alder electro-organic cyclization reactions demonstrates the molecule's significance in electrochemistry (Habibi, Pakravan, & Nematollahi, 2015).
Crystal Structure Analysis : Studies on crystal structures of bromomethyl-substituted benzenes and naphthalenes have used the molecule to understand C-Br...Br interactions, crucial for material science and crystallography (Kuś, Jones, Kusz, & Książek, 2023).
Orientations Futures
Propriétés
IUPAC Name |
[3-(bromomethyl)cyclobutyl]oxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNAZMUIBMSISZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



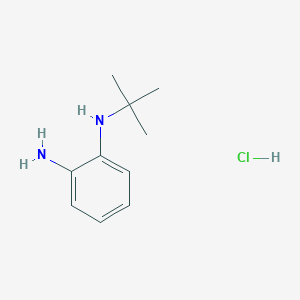
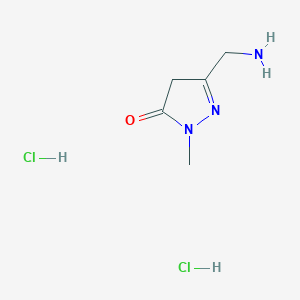
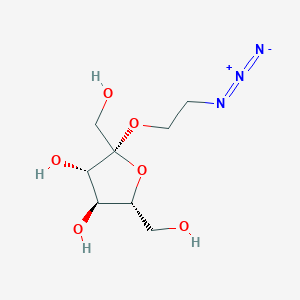
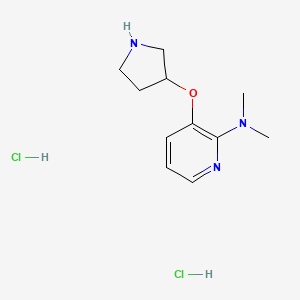



![3-[6-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyrimidin-4-yl]prop-2-yn-1-ol](/img/structure/B1381088.png)
![3'-(Benzyloxy)-5'-fluoro-3-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1381090.png)


